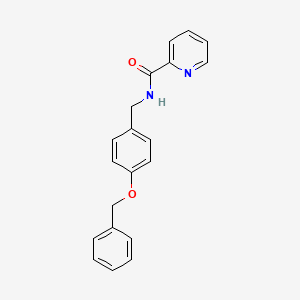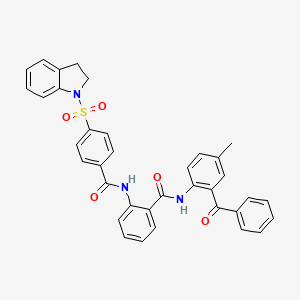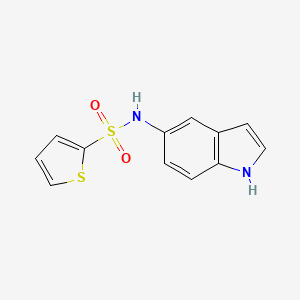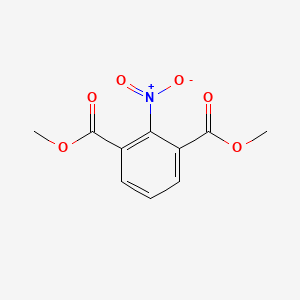
(E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide, also known as CPI-455, is a small molecule inhibitor that has been developed to target and inhibit the activity of the enzyme bromodomain and extra-terminal domain (BET). BET inhibitors have been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. In
Mecanismo De Acción
BET inhibitors work by targeting the bromodomain and extra-terminal (BET) family of proteins, which play a key role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to specific regions of the genome, leading to the activation of gene expression. By inhibiting BET proteins, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide prevents the activation of specific genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
(E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to have potent anti-cancer activity in preclinical studies, including acute myeloid leukemia, triple-negative breast cancer, and neuroblastoma. In addition, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to have anti-inflammatory activity in a mouse model of asthma, suggesting that it may have potential therapeutic applications in other inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide is its specificity for BET proteins, which may reduce the risk of off-target effects. In addition, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been shown to be effective in preclinical studies of a variety of cancers, suggesting that it may have broad therapeutic applications. However, one limitation of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide is its relatively short half-life, which may limit its efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide. One direction is to further explore its potential therapeutic applications in other diseases, such as cardiovascular disease and autoimmune disorders. Another direction is to investigate the potential for combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide, as well as its potential limitations and side effects.
Métodos De Síntesis
The synthesis of (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide involves a multi-step process that begins with the reaction of 2-cyclohexyl-1H-pyrimidin-2-one with ethyl 4-bromo-3-oxobutanoate to form the intermediate compound 2-cyclohexyl-N-(4-oxo-3-phenylbut-1-enyl)pyrimidin-4-amine. This intermediate is then reacted with dimethylamine and acryloyl chloride to produce the final product, (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide.
Aplicaciones Científicas De Investigación
BET inhibitors have been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. (E)-N-(2-Cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide has been specifically developed as a BET inhibitor and has been shown to be effective in preclinical studies of acute myeloid leukemia, triple-negative breast cancer, and neuroblastoma.
Propiedades
IUPAC Name |
(E)-N-(2-cyclohexyl-1-pyrimidin-2-ylethyl)-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-22(2)13-6-10-17(23)21-16(18-19-11-7-12-20-18)14-15-8-4-3-5-9-15/h6-7,10-12,15-16H,3-5,8-9,13-14H2,1-2H3,(H,21,23)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZXDXPULRBCGN-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CC1CCCCC1)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CC1CCCCC1)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(1-Aminoethyl)-1H-1,2,4-triazol-5-yl]ethanol;hydrochloride](/img/structure/B2368884.png)
![N-(2-benzylsulfanylethyl)-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2368885.png)

![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2368889.png)






![2-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B2368900.png)
![5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2368901.png)
![Methyl (E)-4-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2368902.png)
